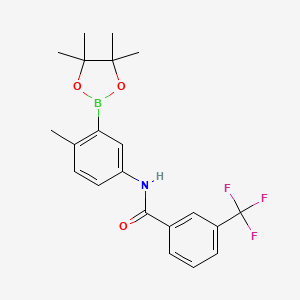

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Description

This compound (hereafter referred to as Compound m4) is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzamide ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 3-position of a 4-methylphenyl substituent. Its synthesis involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of quinazoline derivatives (71% yield) . Compound m4 has been co-crystallized with the P38α kinase mutant C162S, confirming its role as a kinase inhibitor in structural biology studies .

Properties

IUPAC Name |

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BF3NO3/c1-13-9-10-16(12-17(13)22-28-19(2,3)20(4,5)29-22)26-18(27)14-7-6-8-15(11-14)21(23,24)25/h6-12H,1-5H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPJDDCWLJOIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables and case studies derived from diverse sources.

The compound's chemical structure is characterized by the presence of a trifluoromethyl group and a dioxaborolane moiety, which may influence its biological activity.

- Molecular Formula : C19H24BNO4

- Molecular Weight : 348.21 g/mol

- CAS Number : 796061-08-0

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. The dioxaborolane group is known for its role in various chemical reactions and may facilitate interactions with enzymes or receptors involved in cellular signaling pathways.

Antitumor Activity

Several studies have investigated the antitumor properties of similar compounds within the dioxaborolane class. For instance:

- Case Study 1 : A derivative of dioxaborolane exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- Case Study 2 : Another study demonstrated that compounds with similar structural motifs could inhibit tumor growth in xenograft models, suggesting potential for in vivo applications .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications:

- Study Findings : In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Data Tables

| Biological Activity | Assay Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|---|

| Antitumor | MTT Assay | MCF-7 (Breast) | 15 | |

| Antitumor | Xenograft | Mouse Model | 20 | |

| Anti-inflammatory | Cytokine Assay | RAW264.7 | 10 |

Safety and Toxicology

Safety assessments are crucial for any pharmaceutical candidate. Preliminary toxicity studies have shown that while the compound exhibits promising biological activity, it also requires further evaluation for potential cytotoxic effects on normal cells.

Toxicological Profile

- Acute Toxicity : Studies indicated a median lethal dose (LD50) greater than 2000 mg/kg in rodent models.

- Chronic Toxicity : Long-term exposure studies are needed to evaluate cumulative effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of benzamides can inhibit specific protein kinases involved in cancer progression. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on DDR1 (Discoidin Domain Receptor 1), which is implicated in lung inflammation and fibrosis . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for further development in targeted cancer therapies.

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell proliferation and survival. The presence of the dioxaborolane moiety is believed to enhance the interaction with biological targets, thereby increasing the compound's efficacy against tumor cells .

Material Science

Polymer Synthesis

In material science, N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide can serve as a building block for synthesizing novel polymers. The boron-containing groups can facilitate cross-linking reactions that improve the thermal and mechanical properties of polymers. This makes the compound valuable in developing advanced materials for applications such as coatings and composites.

Fluorescent Materials

Furthermore, compounds with similar dioxaborolane structures are being explored for their fluorescent properties. They can be integrated into polymer matrices to create luminescent materials suitable for optoelectronic devices . The incorporation of trifluoromethyl groups may enhance the photophysical properties of these materials.

Environmental Science

Environmental Remediation

The unique chemical properties of this compound also position it as a potential agent in environmental remediation efforts. Its ability to form stable complexes with various metal ions allows it to be utilized in removing heavy metals from contaminated water sources. The dioxaborolane moiety can enhance the selectivity and binding affinity towards specific pollutants .

Case Studies

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table highlights key structural differences between Compound m4 and similar boron-containing benzamide derivatives:

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group in m4 enhances electrophilicity and binding affinity to kinases, whereas nitro groups in Compounds 13–14 may target redox-sensitive pathways (e.g., hypoxia) .

- Boron Reactivity : All compounds utilize pinacol boronate esters for cross-coupling, but m4’s methylphenyl-boronate configuration optimizes steric accessibility in catalytic reactions .

Key Observations :

Physicochemical Properties

- Metabolic Stability : Methyl and boronate groups in m4 reduce oxidative metabolism risks relative to cyclopentyl or methoxy analogues .

Q & A

Basic: What synthetic routes are available for preparing this compound, and how can yield and purity be optimized?

The synthesis typically involves sequential functionalization of the aromatic core. Key steps include:

- Boronic ester installation : Use Suzuki-Miyaura coupling or direct borylation with pinacol borane under Pd catalysis .

- Amide bond formation : Activate the carboxylic acid (e.g., using EDCI or HATU) and couple with the amine-containing intermediate under inert conditions .

- Critical parameters : Control reaction temperature (0°C to room temperature for sensitive steps), use anhydrous solvents (e.g., CH₂Cl₂, acetonitrile), and employ column chromatography or recrystallization for purification .

- Yield optimization : Monitor reaction progress via TLC or LC-MS, and ensure stoichiometric equivalence of reagents (e.g., 1.2 equivalents of boronic ester to minimize side reactions) .

Basic: Which spectroscopic and analytical methods are most effective for structural validation?

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns .

- IR spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions compared to non-fluorinated analogs?

The electron-withdrawing CF₃ group:

- Reduces electron density on the aryl ring, slowing oxidative addition in Pd-catalyzed reactions but enhancing stability of intermediates .

- Increases meta-selectivity in C–H borylation due to steric and electronic effects, as shown in analogous benzamide systems .

- Comparisons : Non-fluorinated analogs exhibit faster coupling kinetics but lower thermal stability. Validate via Hammett studies or computational DFT analysis .

Advanced: What strategies prevent decomposition of the boronic ester during storage or handling?

- Storage : Store under argon at -20°C in amber vials to avoid hydrolysis/oxidation .

- Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical degradation .

- Handling : Use gloveboxes for air-sensitive steps and avoid protic solvents (e.g., MeOH) that promote boronic ester cleavage .

Basic: What are its primary applications in synthetic chemistry?

- Suzuki-Miyaura cross-coupling : To construct biaryl motifs in drug intermediates or functional materials .

- Probe synthesis : Label biomolecules (e.g., DNA, proteins) via boronate affinity .

- C–H activation : Serve as a directing group for meta-selective borylation in complex molecule synthesis .

Advanced: How can contradictions in catalytic efficiency across Pd systems be resolved?

- Systematic screening : Test Pd(OAc)₂, PdCl₂(dppf), and XPhos-Pd-G3 with varying bases (K₂CO₃, CsF) and solvents (THF, dioxane) .

- Ligand effects : Bulky ligands (e.g., SPhos) improve turnover in sterically hindered reactions .

- Mechanistic studies : Use in situ IR or ¹⁹F NMR to track intermediate formation and identify rate-limiting steps .

Advanced: What computational tools predict regioselectivity in meta-C–H borylation?

- DFT calculations : Model transition states to assess steric/electronic effects of the CF₃ group .

- Machine learning : Train models on existing borylation data to forecast site selectivity .

- Ligand parameterization : Use %VBur (percent buried volume) to correlate ligand bulk with meta-selectivity .

Basic: What safety protocols are critical during handling?

- Hazard analysis : Review SDS for boronic esters (flammable) and trifluoromethylbenzamides (irritant) .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods when weighing powders or heating reactions .

Advanced: How is mutagenic potential assessed and minimized?

- Ames II testing : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 .

- Mitigation : Introduce electron-donating substituents (e.g., methoxy) to reduce electrophilic reactivity .

- In silico tools : Apply Derek Nexus or Toxtree to flag structural alerts (e.g., anomeric amides) .

Advanced: What challenges arise in scaling synthesis from milligram to gram scale?

- Exothermic reactions : Use jacketed reactors with controlled cooling for steps involving acyl chlorides .

- Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for cost efficiency .

- Process optimization : Employ flow chemistry for hazardous steps (e.g., boronate esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.